molecular formula C18H19Cl2N5OS B11454638 N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B11454638
M. Wt: 424.3 g/mol
InChI Key: LSXVZPXFTARLRM-UHFFFAOYSA-N
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Description

({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines chlorinated phenyl groups, a methoxy group, and a tetrazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves multiple steps, including the formation of the chlorinated phenyl groups, the introduction of the methoxy group, and the incorporation of the tetrazole ring. Common synthetic routes may involve:

    Chlorination: Chlorination of phenyl groups using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.

    Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving azides and nitriles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: Unique due to its combination of chlorinated phenyl groups, methoxy group, and tetrazole ring.

    ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: Similar in structure but may differ in the position of functional groups or the presence of additional substituents.

Uniqueness

The uniqueness of ({5-CHLORO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H19Cl2N5OS

Molecular Weight

424.3 g/mol

IUPAC Name

N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C18H19Cl2N5OS/c1-25-18(22-23-24-25)27-9-8-21-11-14-10-15(19)6-7-17(14)26-12-13-4-2-3-5-16(13)20/h2-7,10,21H,8-9,11-12H2,1H3

InChI Key

LSXVZPXFTARLRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3Cl

Origin of Product

United States

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